
7-Tert-butyl-1,3-bis(4-methoxyphenyl)pyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(tert-Butyl)-1,3-bis(4-methoxyphenyl)pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is characterized by its unique structure, which includes a pyrene core substituted with tert-butyl and methoxyphenyl groups. Pyrene derivatives are known for their interesting optical and electronic properties, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyl)-1,3-bis(4-methoxyphenyl)pyrene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild and functional group-tolerant conditions. The process involves the coupling of a pyrene derivative with boronic acid or boronate ester reagents in the presence of a palladium catalyst and a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.
化学反应分析
Types of Reactions
7-(tert-Butyl)-1,3-bis(4-methoxyphenyl)pyrene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce pyrenequinones, while reduction can yield pyrene derivatives with reduced functional groups.
科学研究应用
7-(tert-Butyl)-1,3-bis(4-methoxyphenyl)pyrene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its interactions with biological molecules and potential use in bioimaging.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
作用机制
The mechanism of action of 7-(tert-Butyl)-1,3-bis(4-methoxyphenyl)pyrene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can affect the function of biological molecules and pathways, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application.
相似化合物的比较
Similar Compounds
1,3,5,9-Tetraarylpyrenes: These compounds have similar structures but different substituents, leading to variations in their optical and electronic properties.
Pyrenequinones: These are oxidized derivatives of pyrene with different functional groups, affecting their reactivity and applications.
Uniqueness
7-(tert-Butyl)-1,3-bis(4-methoxyphenyl)pyrene is unique due to its specific substitution pattern, which imparts distinct optical and electronic properties. This makes it particularly valuable for applications in optoelectronics and materials science.
属性
分子式 |
C34H30O2 |
|---|---|
分子量 |
470.6 g/mol |
IUPAC 名称 |
7-tert-butyl-1,3-bis(4-methoxyphenyl)pyrene |
InChI |
InChI=1S/C34H30O2/c1-34(2,3)25-18-23-10-16-28-30(21-6-12-26(35-4)13-7-21)20-31(22-8-14-27(36-5)15-9-22)29-17-11-24(19-25)32(23)33(28)29/h6-20H,1-5H3 |
InChI 键 |
JABAGWKOOXFGQU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


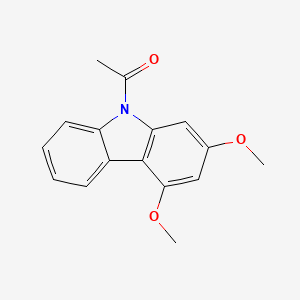
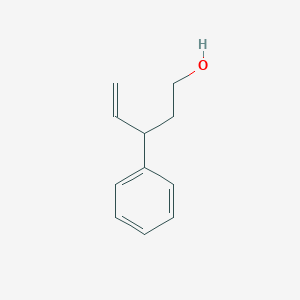
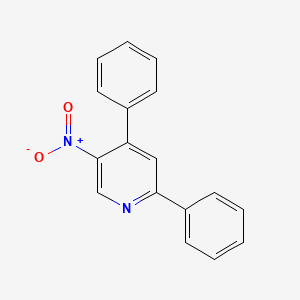

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/structure/B14124162.png)
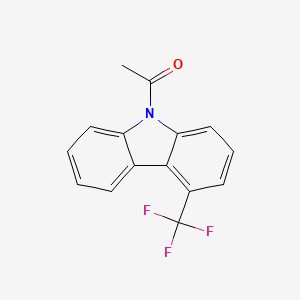

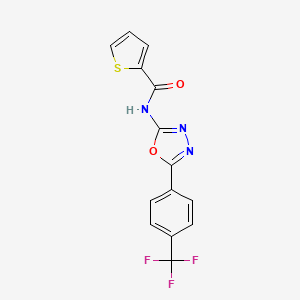
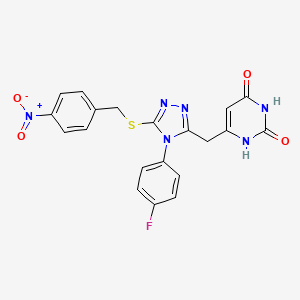
![(Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14124196.png)
![N-(4-butylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B14124204.png)

![[2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate;[4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate](/img/structure/B14124221.png)
![5-(tert-Butyl)-2-morpholinobenzo[d]oxazole](/img/structure/B14124231.png)
